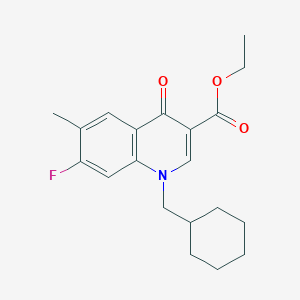
Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound features a unique structure with a cyclohexylmethyl group, a fluorine atom, and an ethyl ester, contributing to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclohexylmethyl group, fluorine atom, and ethyl ester. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of analogs with different substituents.
Scientific Research Applications
Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological processes and interactions at the molecular level.
Medicine: Due to its quinolone core, the compound is explored for its potential antibacterial properties and therapeutic applications.
Industry: It is utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with molecular targets such as bacterial enzymes. The compound can inhibit the activity of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell processes, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolone derivatives such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share the quinolone core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties.
Uniqueness
Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of substituents, including the cyclohexylmethyl group and ethyl ester
Properties
Molecular Formula |
C20H24FNO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H24FNO3/c1-3-25-20(24)16-12-22(11-14-7-5-4-6-8-14)18-10-17(21)13(2)9-15(18)19(16)23/h9-10,12,14H,3-8,11H2,1-2H3 |
InChI Key |
KUIXWQVXELMGAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C(=C2)F)C)CC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















